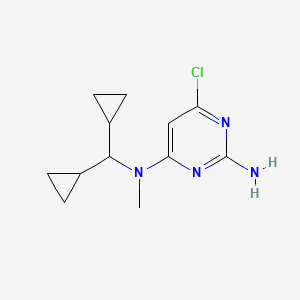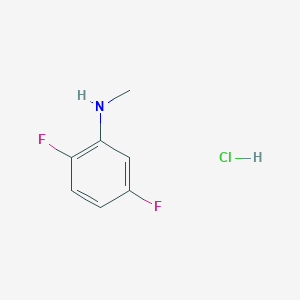
1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene
描述
1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of chlorine, difluoromethyl, and trifluoromethyl groups attached to a benzene ring
准备方法
The synthesis of 1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene typically involves the introduction of chlorine, difluoromethyl, and trifluoromethyl groups onto a benzene ring. One common method is the halogenation of a suitable benzene derivative followed by the introduction of difluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.
化学反应分析
1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
相似化合物的比较
1-Chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-(trifluoromethyl)benzene: Lacks the difluoromethyl group, resulting in different chemical reactivity and applications.
1-Chloro-4-(difluoromethyl)benzene: Lacks the trifluoromethyl group, affecting its physical and chemical properties.
2-Chloro-1-(difluoromethyl)-4-(trifluoromethyl)benzene:
The uniqueness of this compound lies in the combination of its substituents, which confer specific chemical properties and reactivity patterns that are valuable in various scientific and industrial contexts.
属性
IUPAC Name |
1-chloro-2-(difluoromethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJRQOHAPHBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)
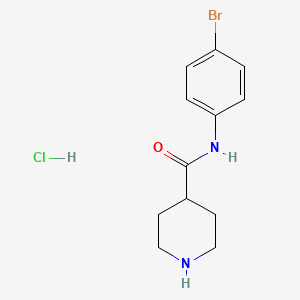
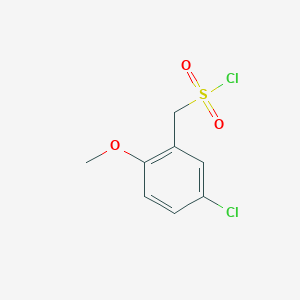
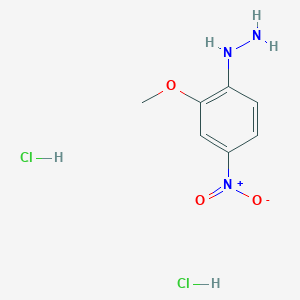
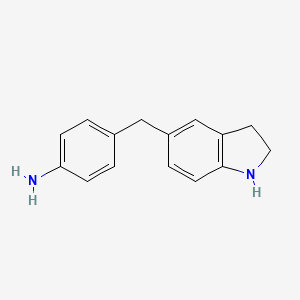
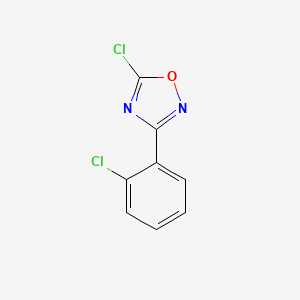
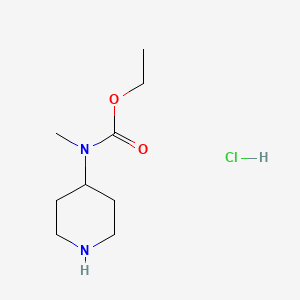
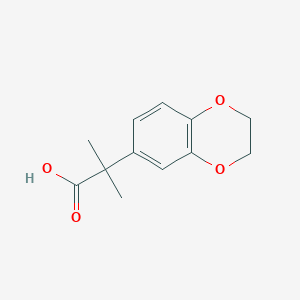
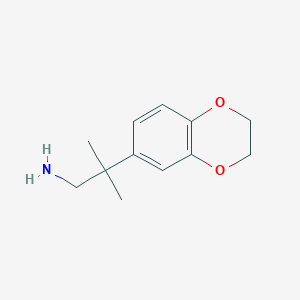
![2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B1420925.png)
![2-{[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methoxy}aniline](/img/structure/B1420927.png)
![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)
